molecular formula C11H7F3OS B7865582 2-Thienyl-(3,4,5-trifluorophenyl)methanol

2-Thienyl-(3,4,5-trifluorophenyl)methanol

Cat. No.: B7865582
M. Wt: 244.23 g/mol
InChI Key: REAFBMONVNOYAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thienyl-(3,4,5-trifluorophenyl)methanol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the thienyl group with a trifluorophenyl halide under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Thienyl-(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-Thienyl-(3,4,5-trifluorophenyl)ketone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Thienyl-(3,4,5-trifluorophenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thienyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thienyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thienyl-(3,4,5-trifluorophenyl)methanol is unique due to the presence of both the thienyl and trifluorophenyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

thiophen-2-yl-(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3OS/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5,11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAFBMONVNOYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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